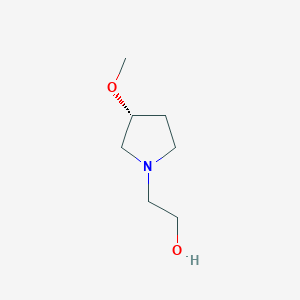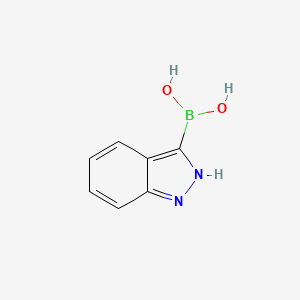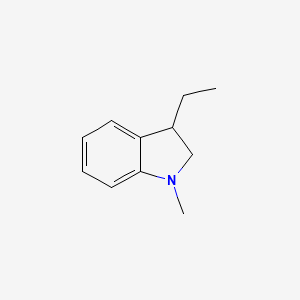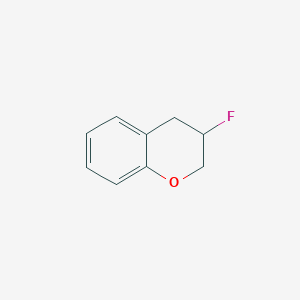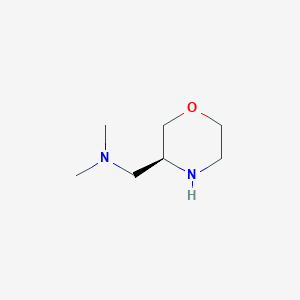![molecular formula C9H15NO B11921247 4-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B11921247.png)
4-Methyl-2-azaspiro[4.4]nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-azaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylcyclohexanone with an amine under acidic conditions to form the spirocyclic structure. The reaction conditions often include:
Temperature: Typically around 80-100°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
4-Methyl-2-azaspiro[4.4]nonan-1-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical compounds.
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1-azaspiro[4.4]nonan-4-one
- 3-Methyl-2-azaspiro[4.4]nonan-1-one
- 2-Azaspiro[4.4]nonan-3-one
Uniqueness
4-Methyl-2-azaspiro[4.4]nonan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
4-methyl-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C9H15NO/c1-7-6-10-8(11)9(7)4-2-3-5-9/h7H,2-6H2,1H3,(H,10,11) |
Clé InChI |
JXZDQGDFKXEFOF-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC(=O)C12CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


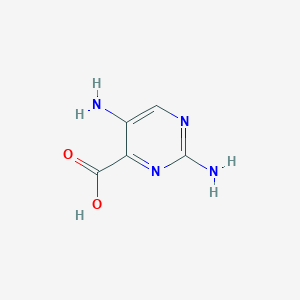


![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)
